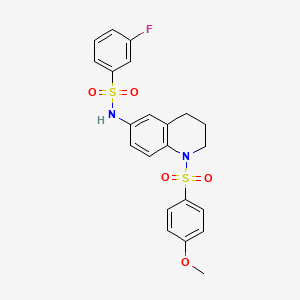

3-fluoro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

3-fluoro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a 4-methoxyphenylsulfonyl group at position 1 and a 3-fluorobenzenesulfonamide moiety at position 4. This compound is structurally analogous to several RORγ nuclear receptor inverse agonists/antagonists reported in the literature, which are of interest for treating autoimmune diseases and metabolic disorders . Its design incorporates strategic substitutions (e.g., fluorine at position 3 of the benzenesulfonamide and a methoxy group on the aryl sulfonyl moiety) to optimize target binding, pharmacokinetics, and solubility.

Properties

IUPAC Name |

3-fluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O5S2/c1-30-19-8-10-20(11-9-19)32(28,29)25-13-3-4-16-14-18(7-12-22(16)25)24-31(26,27)21-6-2-5-17(23)15-21/h2,5-12,14-15,24H,3-4,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNOKDGBOPCIMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-fluoro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline core substituted with sulfonamide and methoxyphenyl groups. The presence of the fluorine atom at the 3-position enhances its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit various enzymes, potentially affecting metabolic pathways in target cells.

- Modulation of Signaling Pathways : It may interact with specific receptors or signaling pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, in vitro assays have shown that such compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (lung cancer) | 5.0 | Apoptosis induction |

| Study B | MCF-7 (breast cancer) | 3.5 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In animal models of inflammation, it demonstrated a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related tetrahydroquinoline derivative in a xenograft model of breast cancer. The results indicated a significant reduction in tumor volume compared to controls, supporting the potential of this class of compounds as therapeutic agents.

Case Study 2: Inhibition of Enzyme Activity

Another investigation focused on the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. The compound exhibited potent inhibitory activity (IC50 = 0.1 µM), highlighting its potential as an immunosuppressive agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound shares its core tetrahydroquinoline-sulfonamide architecture with several analogs but differs in substituent patterns:

Key Observations:

- The 4-methoxyphenylsulfonyl group distinguishes this compound from others with electron-withdrawing substituents (e.g., fluorine or chlorine). Methoxy’s electron-donating nature may enhance solubility but reduce binding affinity compared to halogens .

- The 3-fluoro substitution on the benzenesulfonamide contrasts with 2,4-difluoro (, entry 7) and 3-chloro-4-fluoro () derivatives.

Key Insights:

- Fluorine substitutions at positions 2 and 4 (, entry 7) yield higher potency than single substitutions, likely due to enhanced electrostatic interactions with the receptor .

- Methoxy groups (as in the target compound) are uncommon in high-potency RORγ inhibitors, suggesting a trade-off between solubility and target binding.

Physicochemical and Pharmacokinetic Properties

Key Observations:

- The methoxy group in the target compound may improve solubility and metabolic stability compared to halogenated analogs but could reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.